Cas no 2172280-46-3 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a heptanoic acid backbone with a 2-methylpropanamido modification, enhancing steric control during solid-phase peptide assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing hydrophobic or sterically constrained residues into peptide sequences, improving conformational stability. Its high purity and well-defined reactivity profile make it suitable for automated synthesizers, ensuring reliable coupling efficiency. The product is optimized for research requiring precise structural modifications in peptide-based drug development or biochemical studies.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid structure
2172280-46-3 structure
Product Name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid
CAS No:2172280-46-3
MF:C26H32N2O5
MW:452.542687416077
CID:6149781
PubChem ID:165814154
Update Time:2025-05-22

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid
    • EN300-1475852
    • 2172280-46-3
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]heptanoic acid
    • Inchi: 1S/C26H32N2O5/c1-4-5-10-17(15-23(29)30)27-24(31)26(2,3)28-25(32)33-16-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,17,22H,4-5,10,15-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
    • InChI Key: JQOLIDAOCDSXTI-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C)C(NC(CC(=O)O)CCCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 105Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid Pricemore >>

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3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid Related Literature

Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid

3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic Acid: A Comprehensive Overview

The compound with CAS No. 2172280-46-3, commonly referred to as 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid, is a highly specialized molecule with significant applications in the fields of organic chemistry, peptide synthesis, and drug delivery systems. This compound is notable for its unique structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a methylpropanamide moiety, and a heptanoic acid chain. The combination of these structural elements makes it a versatile building block in modern chemical research.

Recent advancements in peptide synthesis have highlighted the importance of protecting groups like the Fmoc moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its excellent stability under basic conditions and its ability to be removed under mild acidic conditions. This property makes it ideal for constructing complex peptide sequences with high precision. In the case of 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid, the Fmoc group plays a critical role in protecting the amino terminus during the synthesis process, ensuring that the molecule remains stable until the desired reaction conditions are applied.

The methylpropanamide portion of this compound adds another layer of functionality. Amides are known for their stability and ability to form hydrogen bonds, which can influence the solubility and bioavailability of molecules. In this context, the methylpropanamide group may enhance the molecule's compatibility with biological systems, making it a promising candidate for drug delivery applications. Furthermore, the heptanoic acid chain introduces hydrophobicity into the structure, which can be advantageous for targeting specific biological membranes or enhancing drug penetration.

Recent studies have explored the use of similar compounds in the development of targeted drug delivery systems. For instance, researchers have investigated the potential of Fmoc-containing molecules as carriers for hydrophobic drugs, leveraging their ability to form self-assembled structures such as micelles or nanoparticles. These structures can encapsulate therapeutic agents and release them at specific sites within the body, minimizing side effects and improving treatment efficacy. While 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid has not yet been extensively studied in this context, its structural features suggest that it could be adapted for such applications with further research.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The core structure begins with the fluorenylmethoxycarbonyl group, which is typically synthesized via nucleophilic acyl substitution using fluorenone derivatives. The amino terminus is then introduced through amide bond formation with a suitable amine precursor. Finally, the heptanoic acid chain is incorporated using standard esterification or amidation techniques. The entire process requires careful control over reaction conditions to ensure high yields and product purity.

One area where this compound has shown particular promise is in the field of peptide-based therapeutics. By incorporating this molecule into peptide sequences, researchers can fine-tune properties such as solubility, stability, and bioavailability. For example, recent work has demonstrated that Fmoc-containing peptides exhibit improved resistance to enzymatic degradation compared to unprotected analogs. This enhanced stability could be crucial for developing long-lasting therapeutic agents or vaccines.

Another emerging application lies in bioconjugation chemistry, where this compound can serve as a linker or spacer between different biomolecules. The ability to precisely control molecular spacing is critical in fields such as immunoassays and biosensor development. By leveraging the unique properties of 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoheptanoic acid, scientists can design more efficient and sensitive detection systems.

Looking ahead, there is significant potential for this compound to contribute to advancements in personalized medicine and precision therapy. As researchers continue to explore its properties and applications, it is likely that new uses will emerge in areas such as gene therapy, protein engineering, and nanomedicine.

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